molecular formula C10H12O3 B1295153 2-Ethoxy-3-methoxybenzaldehyde CAS No. 66799-97-1

2-Ethoxy-3-methoxybenzaldehyde

Cat. No.: B1295153
CAS No.: 66799-97-1
M. Wt: 180.2 g/mol
InChI Key: DMPUNCUVRGJYGL-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methoxybenzaldehyde (2E3MB) is an aromatic aldehyde found in a variety of natural sources and is widely used in the synthesis of various compounds. It is also known as ethyl-3-methoxybenzaldehyde, ethyl-3-methoxybenzene, and benzaldehyde. 2E3MB is a colorless to yellowish liquid with a pleasant smell and a boiling point of 178°C. It is soluble in water, alcohol, ether, and acetone. 2E3MB has a number of applications in the fields of medicine, pharmacology, and chemistry.

Scientific Research Applications

1. Catalyst in Oxidation Reactions

2-Ethoxy-3-methoxybenzaldehyde plays a role in the preparation of catalysts for oxidation reactions. In a study, a complex formed from a reaction involving a derivative of 2-hydroxy-3-methoxybenzaldehyde was encapsulated in zeolite Y. This material demonstrated efficacy as a catalyst for oxidizing primary alcohols and hydrocarbons, highlighting its potential in industrial and synthetic chemistry applications (Ghorbanloo & Maleki Alamooti, 2017).

2. Vibrational Dynamics Studies

In another research, the vibrational dynamics of this compound were studied using inelastic neutron scattering (INS) spectroscopy and periodic DFT calculations. Such studies are crucial for understanding molecular behaviors in various states, which can have implications in material science and molecular physics (Ribeiro-Claro et al., 2021).

3. Thermophysical Properties Analysis

This compound has been included in studies examining the thermophysical properties of various aldehydes. These studies, employing techniques like differential scanning calorimetry (DSC), provide valuable data on the melting temperatures, heat capacities, and other thermal properties of these compounds, which are essential for their application in different fields (Temprado, Roux, & Chickos, 2008).

4. Chemical Synthesis and Organic Reactions

Research also focuses on the role of this compound in various organic synthesis reactions. For instance, it has been used in the preparation of other aldehydes through methods like O-alkylation. These synthetic routes are fundamental in the development of new organic compounds for various applications, including pharmaceuticals and materials science (Katritzky, Long, He, Qiua, & Wilcox, 2000).

5. Enzymatic Polymerization

A notable study involved the enzymatic polymerization of a derivative of 2-hydroxy-3-methoxybenzaldehyde. This research sheds light on the self-organization phenomena in chemical systems, which has implications in understanding the formation and behavior of polymers (Karmanov & Monakov, 1994).

Safety and Hazards

Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-ethoxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10-8(7-11)5-4-6-9(10)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPUNCUVRGJYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216917
Record name 2-Ethoxy-3-methoxybenzaldehyde
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66799-97-1
Record name 2-Ethoxy-3-methoxybenzaldehyde
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Record name 2-Ethoxy-3-methoxybenzaldehyde
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Record name 66799-97-1
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Record name 2-Ethoxy-3-methoxybenzaldehyde
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Record name 2-ethoxy-3-methoxybenzaldehyde
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Record name 2-ETHOXY-3-METHOXYBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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